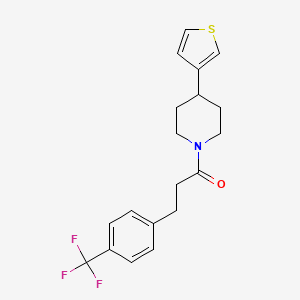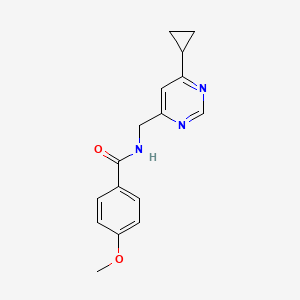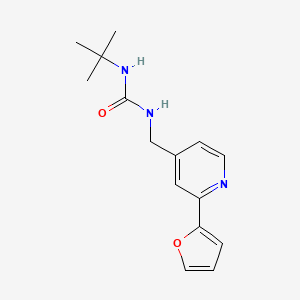
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Wirkmechanismus
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can block the activation of these cells and prevent the production of inflammatory cytokines. This mechanism of action makes 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit the activation of B cells and other immune cells, as well as reduce the production of inflammatory cytokines. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a potential treatment for cancer and autoimmune diseases. One direction is to further optimize the pharmacokinetic properties of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea to improve its efficacy and reduce the frequency of dosing. Another direction is to investigate the potential combination of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea in clinical trials.
Conclusion
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for the BTK enzyme and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of tert-butyl isocyanate, 2-(furan-2-yl)pyridine-4-carbaldehyde, and 2-aminomethylpyridine in the presence of a catalyst. The resulting product is then purified using chromatography to obtain 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a white solid.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea inhibits the proliferation of cancer cells and immune cells, suggesting that it may be a potential treatment for various types of cancer and autoimmune diseases. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQGNYIFPWAJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785535.png)

![5-chloro-N-[2-methyl-5-(propanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2785538.png)
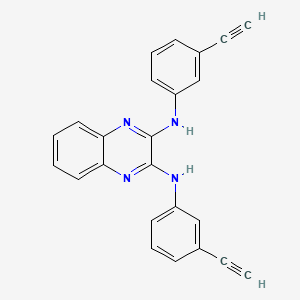
![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)
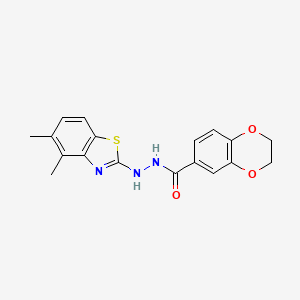
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)
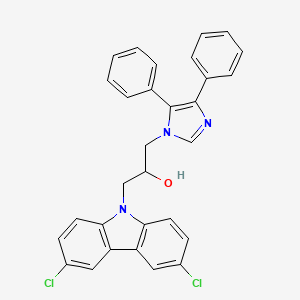

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)
